

An In-depth Technical Guide to 1-Fluoroheptane

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Compound of Interest

Compound Name: 1-Fluoroheptane

Cat. No.: B1584036

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CAS Number: 661-11-0 Synonyms: n-Heptyl fluoride, Heptyl fluoride

This technical guide provides a comprehensive overview of **1-Fluoroheptane**, a fluorinated alkane utilized as a key building block and intermediate in chemical synthesis. Its primary applications are found in the pharmaceutical and material science sectors, where the introduction of a fluorine atom can strategically modify molecular properties. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Properties

1-Fluoroheptane is a colorless liquid at room temperature.^[1] The presence of a highly electronegative fluorine atom on the heptyl chain imparts unique characteristics that influence its reactivity and physical properties.^[1]

Physical and Chemical Properties

A summary of the key physicochemical properties of **1-Fluoroheptane** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₅ F	[1][2]
Molecular Weight	118.19 g/mol	[3][2]
Melting Point	-73 °C	[3][2]
Boiling Point	119.2 °C (at 750 mmHg)	[3][4]
Density	0.806 g/mL (at 25 °C)	[3][4]
Flash Point	14 °C (57.2 °F)	[3]
Refractive Index (n _{20/D})	1.386	[3][4]
Vapor Pressure	20.4 mmHg (at 25 °C)	[3]
Solubility	Insoluble in water, soluble in organic solvents.[1]	

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **1-Fluoroheptane**.

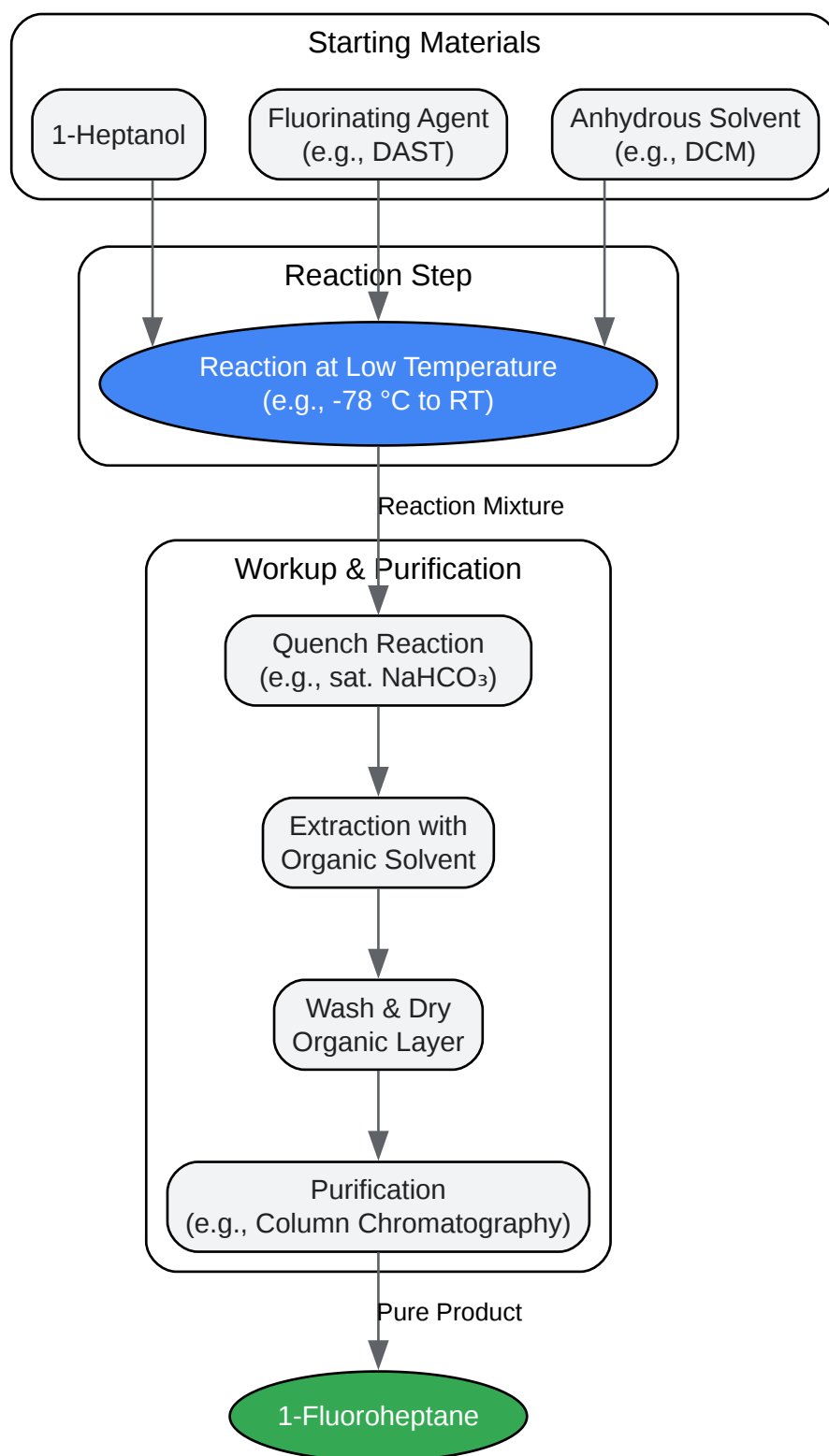
- Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular mass and fragmentation pattern. For **1-Fluoroheptane**, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (118.19). The most abundant fragment ion (base peak) is reported at an m/z of 56.[5] Fragmentation of the molecular ion is expected, with common losses including HF and alkyl radicals.[6][7][8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Provides information about the hydrogen environments in the molecule.
 - ¹³C NMR: Shows the chemical shifts for the seven carbon atoms. The carbon bonded to the fluorine (C1) will show a characteristic large coupling constant (¹JCF).
 - ¹⁹F NMR: This is a key technique for fluorinated compounds, providing a distinct signal for the fluorine atom.[9][10] The chemical shift is sensitive to the local electronic environment. [11] PubChem indicates that ¹³C and ¹⁹F NMR spectra are available for this compound.[5]

Synthesis and Reactivity

1-Fluoroheptane is typically synthesized from its corresponding alcohol, 1-heptanol, through a nucleophilic fluorination reaction. Several fluorinating agents can be employed for this conversion.

General Synthesis Workflow

A common laboratory-scale synthesis involves the deoxofluorination of 1-heptanol. The diagram below illustrates a general workflow for this transformation.



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Caption: General workflow for the synthesis of **1-Fluoroheptane** from 1-heptanol.

Experimental Protocol: Synthesis from 1-Heptanol via Deoxofluorination

This protocol is a representative example for the conversion of an alcohol to an alkyl fluoride using (Diethylamino)sulfur trifluoride (DAST).

Disclaimer: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment. DAST is a hazardous substance that is sensitive to heat and moisture.

Materials:

- 1-Heptanol (1 eq.)
- (Diethylamino)sulfur trifluoride (DAST) (1.2 eq.)
- Anhydrous Dichloromethane (DCM) (20 volumes)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Water
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 1-heptanol (1 eq.) in anhydrous dichloromethane (20 Vol) in a dry reaction flask, add DAST (1.2 eq.) dropwise at $-78\text{ }^\circ\text{C}$ under a nitrogen atmosphere.
- Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO_3 .

- Extract the mixture with dichloromethane twice.
- Combine the organic layers and wash successively with water (2 x 10 Vol) and brine solution (1 x 5 Vol).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product via column chromatography to yield **1-Fluoroheptane**.[\[2\]](#)

Applications in Research and Drug Development

1-Fluoroheptane serves as a valuable building block for introducing a heptyl chain containing a fluorine atom into more complex molecules.[\[3\]](#) The strategic incorporation of fluorine is a well-established method in medicinal chemistry to enhance the pharmacological profile of drug candidates.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Role in Drug Discovery

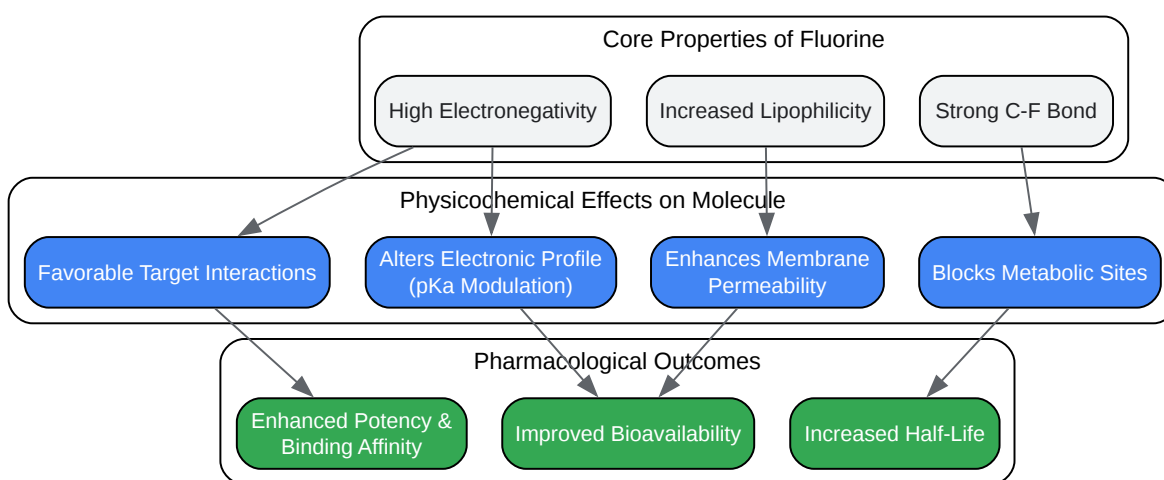
The C-F bond is strong and the fluorine atom is small, which allows it to act as a bioisostere for a hydrogen atom or a hydroxyl group, but with significantly different electronic properties. Using intermediates like **1-Fluoroheptane** allows for the synthesis of fluorinated analogs of bioactive compounds.

The key advantages of fluorination in drug development include:

- **Enhanced Metabolic Stability:** The strength of the C-F bond can block metabolically labile sites in a drug molecule, preventing oxidation by cytochrome P450 enzymes and thereby increasing the drug's half-life.[\[11\]](#)
- **Increased Lipophilicity:** The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its absorption, membrane permeability, and bioavailability.[\[11\]](#)
- **Modulation of pKa:** The high electronegativity of fluorine can lower the pKa of nearby basic functional groups, which can alter the drug's ionization state and improve its cell penetration.[\[11\]](#)

- Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing the binding affinity and potency of the drug.[12]

The diagram below illustrates the logical flow from the properties of fluorine to its impact on drug development.



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Caption: Impact of fluorine's properties on drug development outcomes.

Safety and Handling

1-Fluoroheptane is a hazardous chemical that requires careful handling. It is classified as a highly flammable liquid and vapor and causes skin, eye, and respiratory irritation.[14][10]

Hazard Identification

- GHS Pictograms: Flame (GHS02), Exclamation Mark (GHS07)[4]
- Signal Word: Danger[4]

- Hazard Statements:[14]
 - H225: Highly flammable liquid and vapor.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Hazard Codes: F (Flammable), Xi (Irritant), T (Toxic)[3]

Precautionary Measures and Handling

- Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[14][9]
- Storage: Store in a well-ventilated place. Keep container tightly closed. Keep cool.
- Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields), and face protection. Use a suitable respirator (e.g., dust mask type N95).[4][14]
- Handling: This compound should be handled in a chemical fume hood by trained personnel. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

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References

- 1. rsc.org [rsc.org]
- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. 1-Fluoroheptane | C₇H₁₅F | CID 12619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. notes.fluorine1.ru [notes.fluorine1.ru]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ¹⁹F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biophysics.org [biophysics.org]
- 11. ¹⁹F [nmr.chem.ucsb.edu]
- 12. WO2006065038A1 - Method for preparation of organofluoro compounds in alcohol solvents - Google Patents [patents.google.com]
- 13. Heptane, 1-fluoro- [webbook.nist.gov]
- 14. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
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